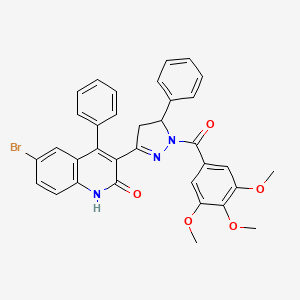
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one
Description
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinone derivatives
Properties
Molecular Formula |
C34H28BrN3O5 |
|---|---|
Molecular Weight |
638.5 g/mol |
IUPAC Name |
6-bromo-4-phenyl-3-[3-phenyl-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C34H28BrN3O5/c1-41-28-16-22(17-29(42-2)32(28)43-3)34(40)38-27(20-10-6-4-7-11-20)19-26(37-38)31-30(21-12-8-5-9-13-21)24-18-23(35)14-15-25(24)36-33(31)39/h4-18,27H,19H2,1-3H3,(H,36,39) |
InChI Key |
XZKWKOUFRFHZHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include brominated quinoline derivatives and pyrazole intermediates. Common reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Small-scale production in controlled environments.
Continuous Flow Chemistry: For larger-scale production, continuous flow methods may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinolin-2(1H)-one: A simpler analog with similar core structure.
3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one: Lacks the bromine atom but shares other structural features.
Uniqueness
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


